Cas no 898406-95-6 (N'-(2,4-dimethylphenyl)-N-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide)

N'-(2,4-dimethylphenyl)-N-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide 化学的及び物理的性質
名前と識別子
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- N'-(2,4-dimethylphenyl)-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
- AKOS024661311
- N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
- 898406-95-6
- F2571-0548
- N1-(2,4-dimethylphenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
- N'-(2,4-dimethylphenyl)-N-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide
-
- インチ: 1S/C24H30FN3O4S/c1-16-7-10-22(18(3)14-16)27-24(30)23(29)26-12-11-19-6-4-5-13-28(19)33(31,32)20-8-9-21(25)17(2)15-20/h7-10,14-15,19H,4-6,11-13H2,1-3H3,(H,26,29)(H,27,30)
- InChIKey: IJMBWBGIKVXPJH-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=C(C)C=1)F)(N1CCCCC1CCNC(C(NC1C=CC(C)=CC=1C)=O)=O)(=O)=O
計算された属性
- 精确分子量: 475.19410578g/mol
- 同位素质量: 475.19410578g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 33
- 回転可能化学結合数: 6
- 複雑さ: 787
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.1
- トポロジー分子極性表面積: 104Ų
N'-(2,4-dimethylphenyl)-N-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2571-0548-100mg |
N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898406-95-6 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2571-0548-4mg |
N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898406-95-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2571-0548-5mg |
N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898406-95-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2571-0548-20μmol |
N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898406-95-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2571-0548-2mg |
N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898406-95-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2571-0548-30mg |
N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898406-95-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2571-0548-40mg |
N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898406-95-6 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2571-0548-5μmol |
N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898406-95-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2571-0548-2μmol |
N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898406-95-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2571-0548-1mg |
N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898406-95-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N'-(2,4-dimethylphenyl)-N-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
N'-(2,4-dimethylphenyl)-N-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamideに関する追加情報
N'-(2,4-Dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide: A Comprehensive Overview
The compound with CAS No. 898406-95-6, commonly referred to as N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound is a derivative of piperidine, a six-membered cyclic amine, and incorporates a sulfonamide group, which is known for its bioavailability and stability in biological systems. The presence of the dimethylphenyl group further enhances its pharmacokinetic properties, making it a promising candidate for various therapeutic applications.
Recent studies have highlighted the potential of this compound as a modulator of cellular signaling pathways, particularly in the context of inflammatory diseases and cancer. The sulfonamide moiety in the molecule plays a crucial role in its ability to inhibit specific enzymes and receptors involved in these pathways. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. This finding underscores its potential as an anti-inflammatory agent with reduced side effects compared to traditional NSAIDs.
The synthesis of N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves a multi-step process that combines advanced organic chemistry techniques. The key steps include the formation of the piperidine ring, followed by the introduction of the sulfonamide group and the dimethylphenyl substituent. These steps require precise control over reaction conditions to ensure high yields and purity. Notably, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining product quality.
In terms of pharmacokinetics, this compound demonstrates favorable properties such as good solubility and moderate permeability across biological membranes. These characteristics are essential for achieving effective drug delivery and ensuring that therapeutic concentrations are maintained in target tissues. Preclinical studies conducted in animal models have shown that the compound exhibits excellent bioavailability when administered orally, making it a viable option for systemic therapies.
One of the most exciting developments involving this compound is its potential application in cancer therapy. Researchers have identified that it can selectively target cancer cells by modulating key oncogenic pathways such as the PI3K/AKT/mTOR pathway. This selectivity reduces the likelihood of adverse effects on healthy cells, which is a major challenge in conventional chemotherapy. Furthermore, recent preclinical trials have shown that this compound can enhance the efficacy of existing chemotherapeutic agents when used in combination, suggesting its potential as a synergistic partner in anticancer regimens.
The structural versatility of N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide also makes it an attractive candidate for exploring other therapeutic areas such as neurodegenerative diseases and cardiovascular disorders. For example, its ability to inhibit beta-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology, has been reported in recent studies published in *Nature Communications*. This opens up new avenues for developing drugs targeting amyloid-beta production.
In conclusion, N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide (CAS No. 898406-95-6) represents a cutting-edge molecule with diverse applications across multiple therapeutic domains. Its unique chemical structure, combined with favorable pharmacokinetic properties and potent biological activity, positions it as a leading candidate for future drug development efforts. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to make significant contributions to advancing modern medicine.
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